![molecular formula C13H18N2O3 B2718320 苄基-N-[(异丙基氨甲酰)甲基]氨甲酸酯 CAS No. 78639-46-0](/img/structure/B2718320.png)

苄基-N-[(异丙基氨甲酰)甲基]氨甲酸酯

描述

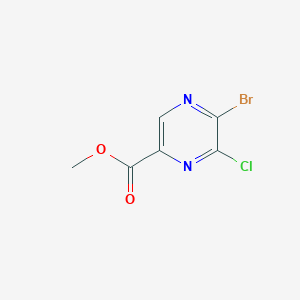

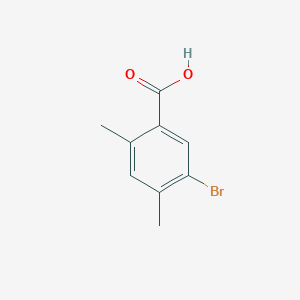

Benzyl N-[(isopropylcarbamoyl)methyl]carbamate is an organic compound with the CAS Number: 78639-46-0 . It has a molecular weight of 250.3 and its IUPAC name is benzyl 2-(isopropylamino)-2-oxoethylcarbamate . It is a white solid that is soluble in organic solvents and moderately soluble in water .

Molecular Structure Analysis

The molecular structure of Benzyl N-[(isopropylcarbamoyl)methyl]carbamate is represented by the linear formula C13H18N2O3 . The InChI code for this compound is 1S/C13H18N2O3/c1-10(2)15-12(16)8-14-13(17)18-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,14,17)(H,15,16) .Physical And Chemical Properties Analysis

Benzyl N-[(isopropylcarbamoyl)methyl]carbamate has a molecular weight of 250.3 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.科学研究应用

有机合成和催化

异吲哚酮形成:衍生自异丙基氨基甲酸酯的苄胺类化合物,与苄基N-[(异丙基氨基羰基)甲基]氨基甲酸酯密切相关,通过比施勒-纳皮尔尔斯基型环化促进异吲哚酮的形成。该过程通过使用五氧化二磷得到增强,提供了一种涉及氨基甲酰阳离子的新机制,并展示了该化合物在有机合成中平滑转化的实用性(Adachi et al., 2014)。

烯基氨基甲酸酯的碳锂化:1-芳基-1-烯基N, N-二异丙基氨基甲酸酯(与所讨论化学结构相关的化合物)的对映选择性分子间碳锂化,证明了其在有机合成中的实用性。该过程产生构型稳定的锂化苄基氨基甲酸酯,展示了该化合物在复杂分子合成中的相关性(Peters et al., 2002)。

农业应用

农业中的缓释:包裹与苄基N-[(异丙基氨基羰基)甲基]氨基甲酸酯类似化合物的聚合物和固体脂质纳米颗粒(如多菌灵)已针对其在农业应用中的潜力进行了研究。这些系统提供受控释放曲线、降低的环境毒性和提高的作物真菌病害预防和控制效率,证明了相关氨基甲酸酯在可持续农业中的更广泛适用性(Campos et al., 2015)。

药物研究

癌细胞增殖:尽管对苄基N-[(异丙基氨基羰基)甲基]氨基甲酸酯的直接相关研究有限,但已对结构相关的化合物多菌灵进行了抗肿瘤活性的研究。它通过抑制微管动力学来抑制癌细胞增殖,表明类似氨基甲酸酯在开发抗癌策略中的潜在研究应用(Yenjerla et al., 2009)。

环境检测

农药检测:导电金刚石电极已用于N-甲基氨基甲酸酯农药的电化学检测,证明了氨基甲酸酯在环境监测中的重要性。这些方法提供了低检测限和稳定性,强调了该化合物在检测农药残留中的重要性(Rao et al., 2002)。

属性

IUPAC Name |

benzyl N-[2-oxo-2-(propan-2-ylamino)ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-10(2)15-12(16)8-14-13(17)18-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,14,17)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXUOEOAXHYIKHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CNC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(tert-butyl)-1-methyl-3-(4-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2718241.png)

![1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2718243.png)

![N-(benzo[d]thiazol-2-yl)-2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamide](/img/structure/B2718245.png)

![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2718247.png)

![7-(4-methoxyphenyl)-3-(4-nitrophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2718252.png)

![(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone](/img/structure/B2718255.png)

![2-[1-(5,6-Dimethylpyrimidin-4-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2718256.png)

![2-[4-[6-(3-Methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2718257.png)